REDD1 Activation vs. Direct NS1 Binding
NS1-IN-1 (Compound 3) exerts its antiviral activity by inducing REDD1 expression, which in turn inhibits mTORC1 via TSC1-TSC2 complex stabilization, thereby reducing viral protein synthesis [1]. This host-directed mechanism differs fundamentally from comparator NSC125044, which acts as a direct small-molecule binder of the NS1 protein, presumably disrupting its interactions with dsRNA and CPSF30 [2]. The REDD1-dependent mechanism of NS1-IN-1 is validated by complete loss of antiviral activity in REDD1−/− cells, demonstrating its specific reliance on host REDD1 induction [1].
| Evidence Dimension | Mechanism of Action and Host Factor Dependence |
|---|---|
| Target Compound Data | Induces REDD1 expression; inhibits mTORC1 pathway; activity abolished in REDD1−/− cells |
| Comparator Or Baseline | NSC125044: Direct NS1 binding, disrupts NS1-dsRNA and NS1-CPSF30 interactions |
| Quantified Difference | NS1-IN-1 mechanism is REDD1-dependent; NSC125044 mechanism is direct NS1 binding-dependent |
| Conditions | A549 cells; REDD1+/+ and REDD1−/− MEF cells; influenza A/WSN/1933 infection |
Why This Matters
Procurement of NS1-IN-1 is essential for studies investigating host-directed antiviral mechanisms via REDD1/mTORC1 axis; NSC125044 cannot substitute for this specific pathway interrogation.
- [1] Mata MA, Satterly N, Versteeg GA, et al. Chemical inhibition of RNA viruses reveals REDD1 as a host defense factor. Nat Chem Biol. 2011;7(10):712-719. doi:10.1038/nchembio.645. View Source
- [2] Design, synthesis, and evaluation of novel small molecule inhibitors of the influenza virus protein NS1 - PubMed. View Source
